4-(Chlorosulfonyl)-3-nitrobenzoic acid
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Overview
Description
4-(Chlorosulfonyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO6S and its molecular weight is 265.62. The purity is usually 95%.
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Scientific Research Applications
1. Building Block for Heterocyclic Synthesis
4-(Chlorosulfonyl)-3-nitrobenzoic acid serves as a valuable building block in heterocyclic oriented synthesis (HOS). It has been utilized for the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in current drug discovery (Křupková et al., 2013).
2. Solubility Analysis with the Abraham Solvation Parameter Model
The Abraham solvation parameter model has been applied to calculate solute descriptors for this compound. This model helps in understanding the solubility of this compound in various organic solvents, which is essential for determining its applications in different chemical processes (Stovall et al., 2005).
3. Structural Analysis and Molecular Properties
Studies involving FT-IR and molecular structure analysis, including first-order hyperpolarizability, HOMO and LUMO analysis, have been conducted on derivatives of this compound. These studies contribute to a deeper understanding of the compound's electronic properties and stability, which are crucial for its application in material science and molecular engineering (Kumar et al., 2014).
4. Photochemical Applications
Research into the photochemical decomposition reactions of nitrobenzoic acid derivatives, including this compound, has been conducted using surface enhanced Raman scattering (SERS). This provides insights into the photochemical behaviors of these compounds, which is valuable for their potential applications in photodynamic therapy and photochemical synthesis (Franzke & Wokaun, 1992).
5. Halogen Bond Interactions in Molecular Salts/Cocrystals
This compound has been used in crystal engineering to investigate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. This research contributes to the understanding of molecular interactions in crystal structures, which is important for the development of new pharmaceuticals and materials (Oruganti et al., 2017).
Mechanism of Action
The molecule has two electrophilic sites, the carbon and the S (VI) center . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO 2 Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of this compound in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .
Safety and Hazards
Properties
IUPAC Name |
4-chlorosulfonyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHLXHPCXMDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32571-65-6 |
Source
|
Record name | 4-(chlorosulfonyl)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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